molecular formula C19H18N2O3S2 B488583 N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide CAS No. 620543-69-3

N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide

Cat. No. B488583
CAS RN: 620543-69-3
M. Wt: 386.5g/mol
InChI Key: TYMSGMVPYCGQGL-UHFFFAOYSA-N
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Description

The compound appears to contain a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound also contains an amide functional group, which is a key structural component in many biological compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a compound can be confirmed using techniques such as FTIR, NMR, and elemental microanalysis . These techniques can provide information about the types of bonds and functional groups present in the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiazole compounds can undergo a variety of reactions, including nucleophilic substitution and electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. These properties can be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Mechanism of Action

The mechanism of action would depend on the specific biological or pharmacological activity of the compound. For example, some thiazole compounds work by inhibiting certain enzymes or interacting with biological receptors .

properties

IUPAC Name

N-[3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-13-7-9-15(10-8-13)21-16-11-26(23,24)12-17(16)25-19(21)20-18(22)14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMSGMVPYCGQGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821212
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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